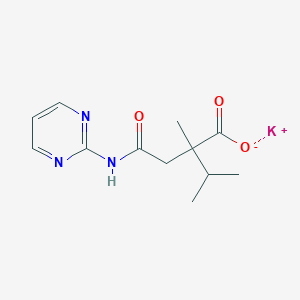
Potassium;2-methyl-4-oxo-2-propan-2-yl-4-(pyrimidin-2-ylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;2-methyl-4-oxo-2-propan-2-yl-4-(pyrimidin-2-ylamino)butanoate, also known as pyrimidinylaminobutyric acid potassium salt (PAAK), is a chemical compound with a molecular formula of C13H18N3O3K. It is a white, crystalline powder with a molecular weight of 315.4 g/mol. PAAK is widely used in scientific research due to its ability to modulate the activity of GABA receptors.
作用機序
The exact mechanism of action of PAAK is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of GABA receptors by binding to a site on the receptor that is distinct from the binding site of GABA. PAAK has been shown to selectively modulate the activity of certain GABA receptor subtypes, including the α5-containing GABA receptors.
Biochemical and Physiological Effects
PAAK has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that PAAK enhances the activity of GABA receptors, leading to increased inhibitory neurotransmission. In vivo studies have shown that PAAK can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. PAAK has also been shown to have anxiolytic and anticonvulsant effects in animal models.
実験室実験の利点と制限
One of the main advantages of using PAAK in lab experiments is its selectivity for certain GABA receptor subtypes. This allows researchers to study the function of specific receptor subtypes without affecting the activity of other subtypes. However, one limitation of using PAAK is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are a number of future directions for research on PAAK. One area of interest is the potential therapeutic applications of PAAK in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more selective modulators of GABA receptors, which could have important implications for the treatment of a wide range of neurological and psychiatric disorders.
Conclusion
In conclusion, PAAK is a valuable tool for studying the function of GABA receptors in scientific research. Its ability to selectively modulate certain GABA receptor subtypes has important implications for the study of neurological and psychiatric disorders. While there are limitations to using PAAK in lab experiments, its potential therapeutic applications and the development of more selective modulators of GABA receptors make it an area of continued interest for future research.
合成法
PAAK can be synthesized through a multi-step process that involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-methyl-4-oxo-2-propyl-1,3-dioxolane-5-carboxylic acid, followed by the reaction with isobutyl chloroformate and potassium carbonate. The final product is obtained after purification through column chromatography.
科学的研究の応用
PAAK is primarily used in scientific research as a tool to study the modulation of GABA receptors. GABA receptors are the primary inhibitory receptors in the central nervous system and are involved in a wide range of physiological processes, including anxiety, sleep, and epilepsy. PAAK has been shown to selectively modulate the activity of certain GABA receptor subtypes, making it a valuable tool for studying the function of these receptors.
特性
IUPAC Name |
potassium;2-methyl-4-oxo-2-propan-2-yl-4-(pyrimidin-2-ylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3.K/c1-8(2)12(3,10(17)18)7-9(16)15-11-13-5-4-6-14-11;/h4-6,8H,7H2,1-3H3,(H,17,18)(H,13,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWNQQOEQXSVGA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CC(=O)NC1=NC=CC=N1)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16KN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide](/img/structure/B7360345.png)
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2,2-difluoropropan-1-ol](/img/structure/B7360355.png)
![2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)-methylamino]-1-pyridin-3-ylethanol](/img/structure/B7360365.png)
![2-cyclohex-2-en-1-yl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]acetamide](/img/structure/B7360366.png)
![4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7360367.png)

![N-[(1,1-dioxothian-3-yl)methyl]-3-(1,3-thiazol-2-yl)aniline](/img/structure/B7360380.png)
![N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7360388.png)
![2-ethyl-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7360398.png)
![1-ethyl-3,5-dimethyl-N-[2-(1,2-oxazol-4-yl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7360402.png)
![N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine](/img/structure/B7360409.png)
![Potassium;1-[2-oxo-2-(pyrimidin-2-ylamino)ethyl]cycloheptane-1-carboxylate](/img/structure/B7360416.png)
![Potassium;2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7360420.png)
![4-ethyl-3-[(2S,4S)-1-(1H-indazol-6-ylmethyl)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B7360423.png)